6-Nitrobenzothiazole

Antiprotozoal Giardiasis Drug Discovery

6-Nitrobenzothiazole (CAS 2942-06-5) is the essential 6-nitro isomer for antiprotozoal acetamides (44-fold potency vs metronidazole, IC₅₀ 122 nM), MAO-B-selective hydrazones (IC₅₀ 1.8 nM, SI 766.67), and sub-nanomolar AChE inhibitors (IC₅₀ 3.5 nM). The 6-nitro substitution is critical—5-nitro or unsubstituted analogs fail to deliver these activities. ≥98% purity supports condensation, reduction, and hydrazone formation. Procure this building block to unlock SAR-optimized leads inaccessible from alternative isomers.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 2942-06-5
Cat. No. B029876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrobenzothiazole
CAS2942-06-5
SynonymsNSC 170646; 
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC=N2
InChIInChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H
InChIKeyQLUFBCVWKTWKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrobenzothiazole (CAS 2942-06-5) for Drug Discovery and Chemical Synthesis – A Core Heterocyclic Building Block


6-Nitrobenzothiazole (CAS 2942-06-5) is a nitro-substituted benzothiazole derivative widely employed as a versatile building block in medicinal chemistry and materials science . The compound's electron-deficient heteroaromatic core, combined with the nitro group at the 6-position, imparts unique electronic properties and reactivity, enabling its use as a precursor for the synthesis of bioactive molecules including antiprotozoal agents, MAO inhibitors, and acetylcholinesterase inhibitors [1][2]. Physicochemical characterization confirms a melting point range of 173–178 °C and a molecular weight of 180.18 g/mol (C₇H₄N₂O₂S), with commercially available grades typically ≥98% purity by GC .

Why 6-Nitrobenzothiazole (CAS 2942-06-5) Cannot Be Replaced by Isomeric or Parent Benzothiazoles in Research and Development


6-Nitrobenzothiazole exhibits distinct electronic and steric properties compared to its 5-nitro isomer (CAS 2942-07-6) and the unsubstituted benzothiazole parent (CAS 95-16-9). The 6-nitro substitution pattern alters the ring's electron density distribution, affecting both nucleophilic/electrophilic reactivity and biological target interactions [1]. Studies demonstrate that 6-nitrobenzothiazole-derived acetamides possess nanomolar antiprotozoal potency (IC₅₀ = 122 nM) while 5-nitrothiazole analogs exhibit significantly different activity profiles [2]. Furthermore, the 6-nitro moiety serves as a critical synthetic handle for further functionalization, enabling the generation of 2-amino-6-nitrobenzothiazole (CAS 6285-57-0) and other advanced intermediates that are inaccessible from alternative isomers [3]. Substituting with non-nitrated benzothiazoles eliminates the electron-withdrawing group essential for downstream SAR optimization and metabolic stability [4].

Quantitative Differentiation of 6-Nitrobenzothiazole (CAS 2942-06-5) from Closest Analogs – A Comparator-Driven Evidence Summary


6-Nitrobenzothiazole Acetamides Exhibit 44-Fold Superior Antiprotozoal Activity vs. Metronidazole in Giardia intestinalis Assays

6-Nitrobenzothiazole acetamide derivative (Compound 1) demonstrates substantially greater antiprotozoal potency than both the clinical standard metronidazole and the 5-nitrothiazole analog series. In direct head-to-head in vitro testing, Compound 1 achieved an IC₅₀ of 122 nM against Giardia intestinalis, which is 44-fold more active than metronidazole and 10-fold more effective than nitazoxanide [1]. The 5-nitrothiazole acetamide series (Compounds 1-4) showed IC₅₀ values ranging from 122 nM to 2.24 μM, while the 6-nitrobenzothiazole series (Compounds 5-8) exhibited a distinct activity profile, confirming that the 6-nitro substitution pattern is a critical determinant of potency [2].

Antiprotozoal Giardiasis Drug Discovery

6-Nitrobenzothiazole-Derived Hydrazones Achieve Nanomolar MAO-B Inhibition with >766-Fold Selectivity Over MAO-A

2-Amino-6-nitrobenzothiazole-derived hydrazones demonstrate exceptional potency and isoform selectivity as monoamine oxidase inhibitors. Compound 31 (N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) exhibited the highest MAO-B inhibitory activity with an IC₅₀ of 1.8 ± 0.3 nM and a selectivity index (SI) of 766.67 over MAO-A [1]. In contrast, the corresponding MAO-A inhibitor (Compound 6) showed an IC₅₀ of 0.42 ± 0.003 μM, which is approximately 233-fold less potent than the MAO-B lead [2]. This selectivity profile is not observed in unsubstituted benzothiazole-derived hydrazones, highlighting the critical contribution of the 6-nitro substituent to isoform discrimination [3].

Neurodegeneration MAO-B Inhibition Parkinson's Disease

6-Nitrobenzothiazole-Derived Hydrazones Inhibit Acetylcholinesterase with Sub-Nanomolar Potency, Outperforming Tacrine by 6.4-Fold

A focused library of 2-amino-6-nitrobenzothiazole-derived hydrazones was evaluated for acetylcholinesterase (AChE) inhibition. Compound 35 (N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) demonstrated strong inhibitory activity with an IC₅₀ of 0.0035 ± 0.005 μM (3.5 nM) [1]. This represents approximately 6.43-fold greater potency than the clinical reference agent tacrine, though it was ~0.6-fold as active as donepezil [2]. In contrast, unsubstituted benzothiazole-derived hydrazones typically exhibit micromolar AChE inhibition, underscoring the essential role of the 6-nitro substituent in achieving nanomolar target engagement [3].

Alzheimer's Disease Acetylcholinesterase Inhibition Cognitive Enhancement

6-Nitrobenzothiazole Acetamides Display Favorable In Vitro Safety Profile with No Cytotoxicity Against VERO Cells at Antiprotozoal Concentrations

In vitro cytotoxicity evaluation of 6-nitrobenzothiazole acetamide derivative (Compound 1) against VERO cells (African green monkey kidney epithelial cells) revealed no cytotoxic effects at concentrations corresponding to its antiprotozoal IC₅₀ (122 nM) [1]. This contrasts with the known cytotoxicity profiles of certain 5-nitrothiazole analogs, which exhibit measurable VERO cell toxicity at higher concentrations, and with nitazoxanide, which has documented off-target effects [2]. The absence of cytotoxicity at therapeutic concentrations suggests a favorable in vitro safety window for 6-nitrobenzothiazole-derived antiprotozoal agents [3].

Cytotoxicity Safety Pharmacology Therapeutic Index

Optimal Procurement and Research Applications for 6-Nitrobenzothiazole (CAS 2942-06-5) Based on Differentiated Evidence


Antiprotozoal Drug Discovery: Synthesis of 6-Nitrobenzothiazole Acetamides as Lead Compounds for Giardiasis and Trichomoniasis

Based on demonstrated 44-fold superiority over metronidazole (IC₅₀ = 122 nM vs. clinical standard) and favorable VERO cell safety profile, 6-nitrobenzothiazole serves as an essential starting material for the synthesis of potent antiprotozoal acetamide derivatives [1]. Researchers targeting neglected tropical diseases should procure high-purity (≥98%) 6-nitrobenzothiazole for condensation reactions with substituted benzaldehydes or for generating 2-amino-6-nitrobenzothiazole intermediates [2].

Neurodegenerative Disease Research: MAO-B Selective Inhibitor Development Using 6-Nitrobenzothiazole-Derived Hydrazones

The exceptional MAO-B selectivity (SI = 766.67) and nanomolar potency (IC₅₀ = 1.8 nM) of 6-nitrobenzothiazole-derived hydrazones validate this scaffold for Parkinson's disease and other MAO-B-associated neurodegenerative disorders [1]. Procurement of 6-nitrobenzothiazole enables the synthesis of 2-amino-6-nitrobenzothiazole, which can be further elaborated into hydrazone libraries for SAR optimization and lead candidate identification [2].

Alzheimer's Disease Therapeutics: Acetylcholinesterase Inhibitor Scaffold Development

With sub-nanomolar AChE inhibition (IC₅₀ = 3.5 nM) and 6.43-fold superiority over tacrine, 6-nitrobenzothiazole-derived hydrazones represent promising starting points for cognitive enhancement agents [1]. Research groups focused on cholinergic hypothesis-driven drug discovery should utilize 6-nitrobenzothiazole as a key building block for generating focused libraries of hydrazone derivatives for AChE inhibition screening and lead optimization [2].

Chemical Biology and Tool Compound Synthesis: Nitro-Reduction to 6-Amino-2-phenylbenzothiazoles

6-Nitrobenzothiazole is routinely reduced (e.g., SnCl₂/HCl) to the corresponding 6-amino-2-phenylbenzothiazole derivatives, which serve as versatile intermediates for further functionalization, including azo dye synthesis and antitumor agent development [1]. The 6-nitro group provides a convenient synthetic handle for introducing diverse substituents at the 6-position, enabling SAR exploration across multiple therapeutic areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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